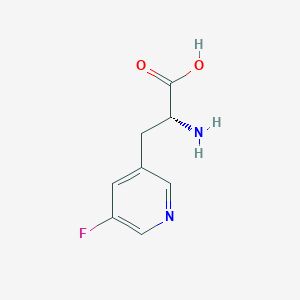

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid

Description

“(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid” is a fluorinated non-proteinogenic amino acid characterized by a pyridine ring substituted with fluorine at the 5-position and an (R)-configured amino acid backbone. The compound’s molecular formula is C₈H₉FN₂O₂, with a molecular weight of 184.17 g/mol. The fluorine atom introduces electronegativity, which may enhance metabolic stability, alter solubility, and influence binding interactions in biological systems .

Propriétés

Formule moléculaire |

C8H9FN2O2 |

|---|---|

Poids moléculaire |

184.17 g/mol |

Nom IUPAC |

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1 |

Clé InChI |

CDSNBGBPJCXKNW-SSDOTTSWSA-N |

SMILES isomérique |

C1=C(C=NC=C1F)C[C@H](C(=O)O)N |

SMILES canonique |

C1=C(C=NC=C1F)CC(C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the fluoropyridine with a halogenated amino acid precursor . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The fluoropyridine moiety can be reduced to form the corresponding fluoropyridine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, reduced, and substituted fluoropyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid is being investigated for its role as a building block in the synthesis of novel pharmaceuticals. Its ability to mimic natural amino acids allows it to be incorporated into peptide sequences, potentially enhancing the pharmacological properties of therapeutic agents.

Case Study:

A study focusing on the synthesis of peptide analogs incorporating this compound demonstrated improved binding affinity to specific receptors compared to their non-fluorinated counterparts. This suggests that fluorination can significantly alter the biological activity of peptides, making them more effective in targeting specific pathways.

Neuropharmacology

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors. Its application in studying neuroprotective effects and synaptic transmission is of particular interest.

Research Findings:

A recent investigation showed that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration. The study highlighted the potential for developing treatments for conditions such as Alzheimer's disease by leveraging the compound's ability to enhance synaptic plasticity.

Synthetic Biology

In synthetic biology, this compound serves as a versatile tool for engineering proteins with enhanced properties. By incorporating this amino acid into proteins, researchers can modify their stability and activity.

Example Application:

Researchers have successfully utilized this compound to create enzyme variants with improved catalytic efficiency. This advancement opens new avenues for biocatalysis in industrial applications, such as drug synthesis and environmental remediation.

Mécanisme D'action

The mechanism of action of (2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The amino acid backbone allows the compound to be incorporated into peptides or proteins, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparisons:

Substituent Effects :

- Fluorine vs. Chlorine : The 5-fluoropyridin-3-yl group in the target compound offers lower steric bulk and higher electronegativity compared to the 5-chloropyridin-2-yl analog . Fluorine’s electron-withdrawing nature may improve binding affinity in enzyme-active sites, as seen in fluorinated protease inhibitors .

- Pyridine vs. Indole/Thiophene : The pyridine ring provides a planar aromatic system distinct from the indole (π-π stacking in proteins) or thiophene (sulfur-mediated interactions). The indole derivative (tryptophan) is critical in protein folding and neurotransmitter synthesis, while the thiophene analog serves as a substrate in biocatalytic studies .

Metabolic Stability: Fluorine substitution is known to resist oxidative metabolism, enhancing the compound’s half-life in vivo compared to chlorine or hydrogen analogs .

Biological Activity :

- The fluoropyridine moiety in the target compound may mimic natural substrates in viral proteases, similar to fluorinated inhibitors of SARS-CoV-2 Mpro .

- In contrast, the selenylated analog in introduces redox-active selenium, useful in probes for oxidative stress studies .

Applications :

- Drug Design : Fluorinated pyridine derivatives are prioritized in antiviral and anticancer research due to their tunable electronic properties .

- Biocatalysis : Thiophene and indole analogs are employed in enzymatic reactions, highlighting the role of heteroaromatic systems in substrate specificity .

Research Findings and Implications

- Antiviral Potential: Fluoropyridine-containing compounds, such as those targeting SARS-CoV-2 Mpro, demonstrate the importance of fluorine in enhancing inhibitor potency and pharmacokinetics .

- Synthetic Utility : Selenylated and Boc-protected analogs () are critical in peptide synthesis and chemical biology, offering orthogonal reactivity for click chemistry or protection strategies .

- Safety Considerations : Chlorinated analogs (e.g., 5-chloropyridin-2-yl) pose higher hazards (skin/eye irritation, respiratory toxicity), whereas fluorine’s lower toxicity profile makes it favorable for therapeutic development .

Activité Biologique

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid, also known by its CAS number 157662-78-7, is a chiral amino acid derivative notable for its structural similarities to natural amino acids. Its unique properties stem from the presence of a 5-fluoropyridine moiety, which enhances its biological activity, particularly in the context of neurotransmitter modulation.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉FN₂O₂. The compound features a propanoic acid backbone with an amino group and a 5-fluoropyridine substituent at the beta position. This configuration is critical for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FN₂O₂ |

| CAS Number | 157662-78-7 |

| Chiral Center | Yes |

| Biological Activity | Modulator of neurotransmitter systems |

Research indicates that this compound acts primarily as a modulator in neurotransmitter systems, particularly influencing glutamate receptors. The fluorinated pyridine ring enhances binding affinity and selectivity towards specific receptors, making it a promising candidate for drug development targeting neurological disorders such as Alzheimer’s disease and schizophrenia.

Binding Affinity Studies

Studies have shown that this compound interacts selectively with certain receptors in the central nervous system. Biochemical assays have been employed to evaluate its binding affinity and specificity:

| Study | Methodology | Findings |

|---|---|---|

| Radiolabeled binding assays | High affinity for NMDA receptor subtypes | |

| Competitive inhibition assays | Effective modulation of glutamate-induced synaptic transmission |

Therapeutic Potential

The therapeutic applications of this compound are being actively explored. Its potential as a treatment for various neurological conditions is supported by its ability to modulate synaptic transmission and neuroplasticity.

Case Studies

- Alzheimer's Disease Model : In animal models, administration of this compound resulted in improved cognitive functions, suggesting its role in enhancing synaptic plasticity.

- Schizophrenia Research : Clinical trials have indicated that this compound may alleviate symptoms associated with schizophrenia by modulating glutamatergic signaling pathways.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | Non-fluorinated pyridine | Different binding profile due to lack of fluorine |

| (2R)-2-amino-3-(4-fluorophenyl)propanoic acid | Fluorinated phenyl ring | Potentially different receptor selectivity |

| (2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid | Chlorinated instead of fluorinated | May exhibit different pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.